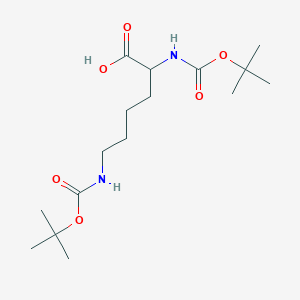
Boc-lys(boc)-OH
Übersicht
Beschreibung
Boc-Lys(Boc)-OH, also known as (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid, is a polypeptide derivative . It can be used to synthesize multifunctional amphiphilic peptide dendrimers and serve as nonviral gene vectors, which are useful in cancer research .
Synthesis Analysis
The synthesis of Boc-Lys(Boc)-OH involves the use of Boc-protection . This method was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . Boc-protection was also applied nearly from the outset of solid phase peptide synthesis for temporary protection of the α-amino group .Chemical Reactions Analysis
Boc-Lys(Boc)-OH is involved in various chemical reactions. For instance, it can be used to prepare pentafluorophenyl esters, which are further used to synthesize β-peptides . The Boc group is stable towards most nucleophiles and bases .Physical And Chemical Properties Analysis
Boc-Lys(Boc)-OH has a molecular weight of 346.419 and a density of 1.1±0.1 g/cm3 . Its boiling point is 514.4±45.0 °C at 760 mmHg . The flash point is 264.9±28.7 °C .Wissenschaftliche Forschungsanwendungen
Histone Deacetylase Activity Assay
Boc-lys(boc)-OH is used in the assay of Histone Deacetylase (HDAC) enzymatic activities . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . They regulate a variety of cellular processes including gene transcription, cell differentiation, DNA damage responses, and apoptosis . Non-peptide-acetylated lysine moieties, i.e., Boc-Lys(Ac) (Nα-[t-butoxycarbonyl]-Nω-acetyl lysine amide), are widely used in commercial HDAC activity assay kits because they work for most HDACs .
High-Performance Liquid Chromatographic Determination of Chiral Amino Acids
Boc-lys(boc)-OH is used in the High-Performance Liquid Chromatographic (HPLC) determination of chiral amino acids . Amino acids are rapidly derivatized at room temperature with o-phthalaldehyde (OPA) plus N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys) under simple conditions and are detected by their fluorescence .
Synthesis of Peptides
The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
Zukünftige Richtungen
Boc-Lys(Boc)-OH has potential applications in cancer therapy. It can be used to create a masked cytotoxic agent, which is serially activated by histone deacetylase (HDAC) and an endogenous protease cathepsin L (CTSL) that remove the acetyl group first and then the unacetylated lysine group liberating puromycin . This agent selectively kills human cancer cell lines with high HDAC and CTSL activities . This cancer-selective cleavage of the masking group is a promising strategy for the next generation of anticancer drug development .
Wirkmechanismus
Target of Action
Boc-Lys(Boc)-OH, also known as Nα,Nε-Di-Boc-L-lysine , primarily targets Histone Deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . They also deacetylate non-histone proteins . Through deacetylation, HDACs regulate a variety of cellular processes including gene transcription, cell differentiation, DNA damage responses, and apoptosis .
Mode of Action
Boc-Lys(Boc)-OH interacts with its targets, the HDACs, by serving as a substrate for these enzymes . HDACs remove acetyl groups from lysine residues in histone and non-histone proteins . This deacetylation may lead to a change in the conformation and/or activity of the substrates .
Biochemical Pathways
The primary biochemical pathway affected by Boc-Lys(Boc)-OH is the lysine acetylation pathway . The lysine acetylation status of proteins is regulated dynamically through the opposing action of histone acetyltransferases (HATs) and HDACs . Deacetylation by HDACs plays an important role in the regulation of chromatin structure and gene expression . In general, hypoacetylation of histones is linked to transcriptional repression .
Pharmacokinetics
It’s known that the compound can be used in the synthesis of star poly(l-lysine) (pll) homo- and copolymers . These polymers have shown low minimum inhibitory concentration against both Gram-positive and Gram-negative bacteria , indicating potential bioavailability.
Result of Action
The result of Boc-Lys(Boc)-OH’s action is the deacetylation of histones and non-histone proteins . This can lead to changes in gene transcription, cell differentiation, DNA damage responses, and apoptosis . In the context of antimicrobial activity, star PLL homopolymers synthesized using Boc-Lys(Boc)-OH have shown enhanced antimicrobial activity and improved mammalian cell viability .
Action Environment
The action of Boc-Lys(Boc)-OH can be influenced by various environmental factors. For instance, in the synthesis of star PLL homo- and copolymers, the presence of an amine-terminated polyamidoamine dendrimer mediates the ring-opening polymerization of Boc-Lys(Boc)-OH . Additionally, the antimicrobial activity of the resulting polymers can be influenced by the presence of hydrophobic and hydroxyl groups .
Eigenschaften
IUPAC Name |
(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O6/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVSXKMMQOZUNU-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428554 | |
| Record name | BOC-LYS(BOC)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-lys(boc)-OH | |
CAS RN |
2483-46-7 | |
| Record name | BOC-LYS(BOC)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



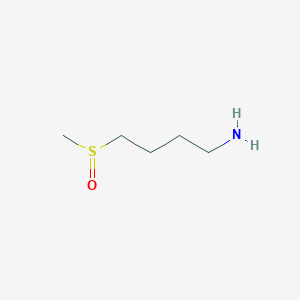


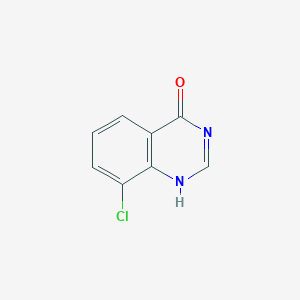
![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/structure/B19580.png)
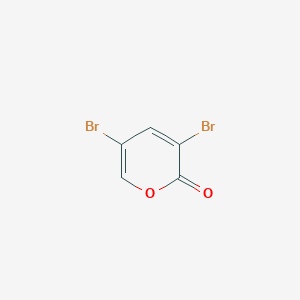
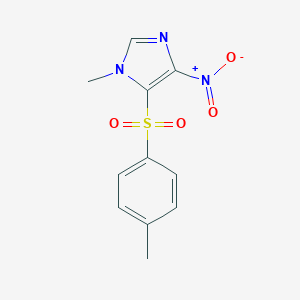




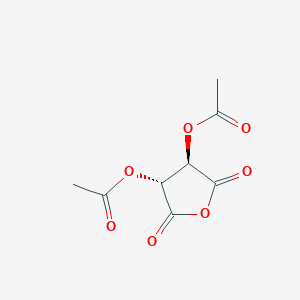
![4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid](/img/structure/B19598.png)
